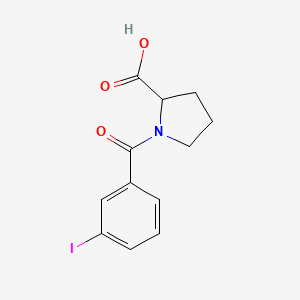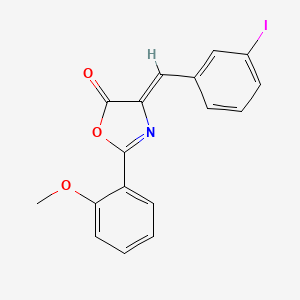![molecular formula C19H28N2O2 B4737711 N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide](/img/structure/B4737711.png)
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide
Descripción general
Descripción
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research to understand the role of adenosine receptors in various physiological processes.
Mecanismo De Acción
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide works by selectively blocking the adenosine A1 receptor, which is involved in a variety of physiological processes including neurotransmission, cardiovascular function, and inflammation. By blocking this receptor, N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide can help researchers better understand the role of adenosine in these processes.
Biochemical and Physiological Effects:
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to decrease heart rate and blood pressure in animal models, suggesting that adenosine plays a role in regulating cardiovascular function. Additionally, N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide has been shown to reduce inflammation in animal models, suggesting that adenosine may play a role in regulating the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide in lab experiments is its selectivity for the adenosine A1 receptor, which allows researchers to specifically target this receptor and study its effects. However, a limitation of using N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide is that it may not accurately reflect the effects of adenosine in vivo, as it only targets one specific receptor.
Direcciones Futuras
There are numerous future directions for research involving N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide. For example, researchers could investigate the role of adenosine A1 receptors in the development of cardiovascular disease, or explore the potential therapeutic uses of N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide in treating inflammation-related disorders. Additionally, researchers could investigate the effects of N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide on other physiological processes, such as pain perception or cognitive function. Overall, N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide is a valuable tool for scientific research and has the potential to lead to important discoveries in the future.
Aplicaciones Científicas De Investigación
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide has been used in numerous scientific studies to investigate the role of adenosine A1 receptors in various physiological processes. For example, N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide has been used to study the effects of adenosine on the cardiovascular system, including its role in regulating blood pressure and heart rate.
Propiedades
IUPAC Name |
N-[4-(2-methylbutan-2-yl)cyclohexyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-4-19(2,3)14-10-12-16(13-11-14)21-18(23)17(22)20-15-8-6-5-7-9-15/h5-9,14,16H,4,10-13H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXCPOLUWFQJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methylbutan-2-yl)cyclohexyl]-N'-phenylethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[2-cyano-3-(2-quinoxalinyl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4737630.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B4737637.png)

![1-(4-tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4737642.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4737662.png)

![2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4737678.png)


![3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4737701.png)


![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4737723.png)
